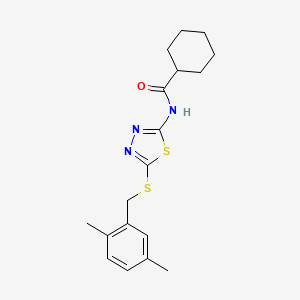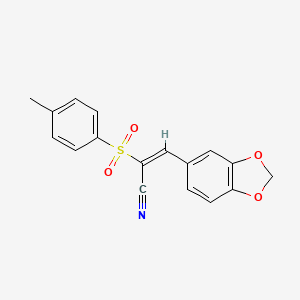
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic organic compound characterized by a thiadiazole ring substituted with a dimethylbenzylthio group and a cyclohexanecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, thiosemicarbazide can react with cyclohexanecarboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the 1,3,4-thiadiazole ring.
-
Introduction of the Dimethylbenzylthio Group: : The thiadiazole intermediate can then be reacted with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the dimethylbenzylthio group via nucleophilic substitution.
-
Final Coupling: : The final step involves coupling the substituted thiadiazole with cyclohexanecarboxamide. This can be achieved through a condensation reaction, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carbonyl group in the cyclohexanecarboxamide moiety. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
-
Substitution: : The aromatic ring in the dimethylbenzylthio group can undergo electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) or nitric acid (HNO3) can introduce new substituents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Br2, HNO3
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols or amines
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development. Studies have indicated its efficacy in inhibiting the growth of certain bacterial strains and cancer cell lines.
Industry
Industrially, this compound can be used in the development of new polymers and coatings due to its stability and reactivity. It also finds applications in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In cancer cells, it may induce apoptosis by interacting with key signaling pathways and proteins involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- N-(5-((2-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Uniqueness
Compared to similar compounds, N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of the 2,5-dimethylbenzylthio group. This substitution enhances its lipophilicity and potentially its biological activity, making it more effective in penetrating cell membranes and interacting with intracellular targets.
Propriétés
IUPAC Name |
N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS2/c1-12-8-9-13(2)15(10-12)11-23-18-21-20-17(24-18)19-16(22)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUZLOMTTJUPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2510949.png)
![2-cyclopropyl-1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2510950.png)

![3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2510954.png)
![4-methoxy-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2510956.png)
![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2510958.png)
![2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2510959.png)
![5-(4-fluorophenyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]pyrazolidine-3-carboxamide](/img/structure/B2510960.png)
![Ethyl 2-[(6-fluoropyridin-3-yl)formamido]-3-(pyridin-4-yl)propanoate](/img/structure/B2510961.png)
![methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate](/img/structure/B2510962.png)



![3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2510970.png)
